2-(2-Amino-4-fluorophenoxy)ethan-1-OL
Description
Contextualization of Fluorinated Aromatic Ethers in Contemporary Chemical Synthesis
Fluorinated aromatic ethers are a class of compounds that have garnered significant attention in modern organic synthesis, primarily due to the unique properties conferred by the fluorine atom. The incorporation of fluorine into aromatic rings can profoundly alter the electronic properties, stability, and lipophilicity of a molecule. tandfonline.com Fluorine's high electronegativity can influence the reactivity of the aromatic ring, often making it more susceptible to nucleophilic aromatic substitution. sigmaaldrich.combldpharm.com This class of compounds is integral to the development of pharmaceuticals, agrochemicals, and advanced materials. tandfonline.com The ether linkage provides metabolic stability in many drug molecules, and the fluorinated aromatic moiety can enhance binding affinity to biological targets and improve pharmacokinetic profiles. tandfonline.com The synthesis of fluorinated aromatic ethers is often achieved through methods like the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. wikipedia.org
Significance of Amino Alcohol Functionalities in Molecular Design
Amino alcohols are bifunctional compounds that are crucial as intermediates in a vast array of chemical syntheses. nih.gov The presence of both an amino and a hydroxyl group allows for the construction of complex molecules through reactions such as nucleophilic substitutions, reductions, and cyclizations. nih.gov This functionality is a common motif in a wide range of biologically active natural products and pharmaceuticals, including beta-blockers and certain antibiotics. uni-muenster.de Chiral amino alcohols, in particular, are highly valued as chiral auxiliaries and ligands in asymmetric synthesis, enabling the stereoselective formation of new chemical entities. nih.gov The dual reactivity of amino alcohols makes them versatile building blocks for creating diverse molecular scaffolds. nih.gov
Overview of 2-(2-Amino-4-fluorophenoxy)ethan-1-OL as a Potential Synthetic Building Block
This compound possesses the key attributes of both fluorinated aromatic ethers and amino alcohols, positioning it as a potentially highly useful synthetic building block. The primary amine can act as a nucleophile or be transformed into a wide variety of nitrogen-containing functional groups. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or be used in esterification and etherification reactions. The fluorinated aromatic ring offers a site for further functionalization, potentially through electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions.
The combination of these features in a single molecule allows for sequential and selective reactions, providing a pathway to complex molecular targets. For instance, the amino group could be protected, followed by a reaction at the hydroxyl group, and then deprotection and further transformation of the amine. This multi-functionality makes it a candidate for the synthesis of libraries of compounds for drug discovery and materials science.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀FNO₂ |
| Molecular Weight | 171.17 g/mol |
| Boiling Point | ~300-350 °C |
| Melting Point | Not available |
| pKa (amine) | ~4-5 |
| LogP | ~1.5-2.0 |
Research Gaps and Future Perspectives for Academic Inquiry into this compound
The primary research gap concerning this compound is the lack of fundamental experimental data. There is a need for the development of a robust and scalable synthetic route to this compound. A plausible approach would be a Williamson ether synthesis between a protected 2-amino-4-fluorophenol (B1270792) and a suitable two-carbon electrophile bearing a protected hydroxyl group, followed by deprotection. An alternative could involve the reaction of 4-fluoro-2-nitrophenol (B1295195) with ethylene (B1197577) oxide or a derivative, followed by the reduction of the nitro group to an amine.
Once synthesized, a thorough characterization of its physicochemical properties and reactivity would be essential. This would include determining its pKa values, solubility in various solvents, and its reactivity in a range of common organic transformations.
Future academic inquiry could explore its application as a building block in the synthesis of novel heterocyclic compounds, such as benzoxazines or other fused ring systems, which are known to have diverse biological activities. Furthermore, the synthesis of chiral versions of this molecule could open up avenues for its use in asymmetric catalysis or as a chiral synthon for pharmaceutical development. The exploration of its potential in materials science, for example, as a monomer for specialty polymers, also represents a promising area of future research. The unique combination of functional groups suggests that further investigation into this and similar molecules could lead to the discovery of new and valuable chemical entities. nih.govresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C8H10FNO2 |
|---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
2-(2-amino-4-fluorophenoxy)ethanol |
InChI |
InChI=1S/C8H10FNO2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4,10H2 |
InChI Key |
MMMZOVCOXUEQRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)OCCO |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 2 Amino 4 Fluorophenoxy Ethan 1 Ol and Its Analogues
Retrosynthetic Analysis of the 2-(2-Amino-4-fluorophenoxy)ethan-1-OL Scaffold
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgyoutube.comresearchgate.net For this compound, two primary disconnections are logical: the carbon-oxygen (C–O) ether bond and the carbon-nitrogen (C–N) bond of the aromatic amine.
A C–O bond disconnection, which reverses a Williamson ether synthesis or an epoxide ring-opening, is a common strategy for ethers. amazonaws.com This leads to a substituted phenol (B47542) synthon and a two-carbon electrophile.
Path A: Disconnection of the ether C–O bond suggests two key precursors: 2-amino-4-fluorophenol (B1270792) and a two-carbon unit such as ethylene (B1197577) oxide or a 2-haloethanol (e.g., 2-bromoethanol).
A functional group interconversion (FGI) is often employed in retrosynthesis to simplify the analysis. youtube.com The amino group (–NH₂) can be retrosynthetically converted to a more stable and less reactive precursor, such as a nitro group (–NO₂). This nitro group can be introduced via nitration and subsequently reduced to the amine in a later synthetic step. This approach prevents potential side reactions with the nucleophilic amino group during the etherification step.
Path B: Applying an FGI on the amino group leads to the intermediate 2-(4-fluoro-2-nitrophenoxy)ethan-1-ol. A subsequent C–O disconnection of this intermediate points to 4-fluoro-2-nitrophenol (B1295195) and a two-carbon electrophile (ethylene oxide or 2-haloethanol) as the starting materials. This route is often preferred as the electron-withdrawing nitro group activates the phenol for nucleophilic substitution and can be reliably reduced to the target amine late in the synthesis.
These two paths form the basis of the synthetic strategies discussed in the following sections.
O-Alkylation Reactions for Phenoxyether Linkage Formation
The formation of the phenoxyether bond is a critical step in the synthesis of the target scaffold. This can be achieved primarily through two reliable methods: etherification with haloethanols or the ring-opening of epoxide precursors.
The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of a deprotonated alcohol (an alkoxide or phenoxide) with an alkyl halide. In this context, a substituted phenol, such as 4-fluoro-2-nitrophenol, is deprotonated with a suitable base to form a phenoxide ion. This nucleophile then displaces the halide from a haloethanol, like 2-bromoethanol (B42945) or 2-chloroethanol, in an Sₙ2 reaction to form the desired ether linkage. nih.gov
The choice of base and solvent is critical for optimizing reaction efficiency. Strong bases are typically required to fully deprotonate the phenol, while the solvent must be able to dissolve the reactants and facilitate the substitution reaction.
Table 1: Typical Conditions for Williamson Ether Synthesis of Phenols
| Base | Solvent | Halo-Reagent | Temperature | General Applicability |
|---|---|---|---|---|
| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 2-Bromoethanol | 0 °C to Room Temp. | Effective for generating the phenoxide; requires anhydrous conditions. nih.gov |
| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile (MeCN) | 2-Bromoethanol, 2-Chloroethanol | Reflux | A milder, commonly used base suitable for large-scale synthesis. |
An alternative and highly efficient method for forming the 2-phenoxyethan-1-ol structure is the ring-opening of an epoxide, such as ethylene oxide, by a phenoxide nucleophile. nih.gov This reaction is typically performed under basic or acidic conditions, where the strained three-membered ring of the epoxide is opened. jsynthchem.com
In a basic medium, the phenoxide ion acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. youtube.com This Sₙ2-type attack occurs at the less sterically hindered carbon, leading to a highly regioselective synthesis of the primary alcohol. jsynthchem.comyoutube.com The reaction is often catalyzed to enhance the rate and yield.
Table 2: Conditions for Phenoxide-Mediated Epoxide Ring-Opening
| Phenol Precursor | Catalyst/Base | Solvent | Temperature | Key Outcome |
|---|---|---|---|---|
| 4-Fluoro-2-nitrophenol | Sodium Hydroxide (NaOH) | Water | 50-80 °C | Regioselective attack at the terminal carbon of ethylene oxide. |
| 4-Fluorophenol | Potassium tert-butoxide | THF | Room Temp. | Strong base ensures complete phenoxide formation. |
| Substituted Phenols | Lewis Acids (e.g., MgCl₂) | Aprotic Solvents | Varies | Can facilitate ring-opening under non-aqueous conditions. jsynthchem.com |
This method is advantageous as it directly installs the desired hydroxyethyl (B10761427) group in a single, atom-economical step.
Introduction of the Amino Group in the Fluorinated Aromatic Ring
The final key transformation is the introduction of the amino group at the C2 position of the aromatic ring. The most common and reliable method involves the reduction of a precursor nitro group. Alternative historical methods like the Hofmann degradation can also be considered for related systems.
While "reductive amination" typically refers to the conversion of ketones or aldehydes to amines nih.govresearchgate.net, in the context of synthesizing aromatic amines, the term is often broadly used to include the reduction of nitroarenes. The reduction of an aromatic nitro group is one of the most fundamental and widely used methods for preparing aromatic amines due to the accessibility of nitroaromatic compounds. jsynthchem.comfrontiersin.org
The precursor, 2-(4-fluoro-2-nitrophenoxy)ethan-1-ol, can be converted to the target amine using various reducing agents. The choice of agent depends on factors like functional group tolerance, reaction conditions, and scalability.
Table 3: Common Reagents for Aromatic Nitro Group Reduction
| Reducing Agent | Catalyst/Conditions | Solvent | Advantages/Disadvantages |
|---|---|---|---|
| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C) | Ethanol (B145695), Methanol, Ethyl Acetate | Clean, high-yielding; requires specialized hydrogenation equipment. frontiersin.org |
| Tin(II) Chloride (SnCl₂) | Concentrated Hydrochloric Acid (HCl) | Ethanol | A classic, stoichiometric method; produces tin waste. |
| Iron (Fe) / Acetic Acid | Acetic Acid (AcOH) or Ammonium (B1175870) Chloride (NH₄Cl) | Water, Ethanol | Inexpensive and effective for large-scale industrial synthesis. |
Catalytic hydrogenation is often the preferred method in laboratory and industrial settings due to its high efficiency and clean reaction profile.
The Hofmann degradation, or Hofmann rearrangement, is a method for converting a primary amide into a primary amine with one fewer carbon atom. ncert.nic.inwikipedia.orgresearchgate.net The reaction proceeds by treating the amide with bromine or chlorine in a strong aqueous base like sodium hydroxide. researchgate.net This process involves the formation of an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.orglibretexts.org
To apply this method to the synthesis of the target molecule, a different retrosynthetic path would be necessary. One would start with a precursor like 5-fluoro-2-hydroxybenzoic acid. This acid would be converted to its corresponding primary amide, 5-fluoro-2-hydroxybenzamide. Following O-alkylation of the phenolic hydroxyl group to install the 2-hydroxyethyl side chain, the final step would be the Hofmann degradation of the benzamide (B126) to yield the desired 2-aminophenoxy structure.
Table 4: General Scheme of the Hofmann Degradation
| Step | Reactants | Intermediate/Product |
|---|---|---|
| 1. Deprotonation & Bromination | Primary Amide, Base (OH⁻), Bromine (Br₂) | N-bromoamide |
| 2. Rearrangement | N-bromoamide, Base (OH⁻) | Isocyanate |
| 3. Hydrolysis | Isocyanate, Water (H₂O) | Carbamic Acid |
Aromatic Nucleophilic Substitution Reactions
The formation of the aryl ether bond in this compound is amenable to a nucleophilic aromatic substitution (SNAr) pathway. This type of reaction is a cornerstone of synthetic organic chemistry for constructing C-O and C-N bonds on aromatic rings. wikipedia.org The SNAr mechanism typically proceeds via a two-step addition-elimination sequence, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.orglibretexts.org
For the synthesis of the target compound, a plausible SNAr strategy involves the reaction of an activated fluoroaromatic precursor with an ethanol-derived nucleophile. A key requirement for a successful SNAr reaction is the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These EWGs are necessary to decrease the electron density of the aromatic ring, making it susceptible to nucleophilic attack, and to stabilize the negatively charged Meisenheimer intermediate. wikipedia.org
A common synthetic precursor for this reaction is 1,2-difluoro-4-nitrobenzene. The nitro group (NO₂) acts as a powerful EWG, activating the fluorine atoms at the C1 and C2 positions for substitution. The reaction with a suitable nucleophile, such as the sodium salt of ethylene glycol, would proceed with the displacement of one of the fluorine atoms. Due to the strong activating effect of the nitro group, this reaction can often be carried out under relatively mild conditions.
The general steps are:
Ether Formation : 1,2-difluoro-4-nitrobenzene is treated with a nucleophile like sodium 2-hydroxyethoxide (prepared from ethylene glycol and a base like sodium hydride) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The reaction typically proceeds with regioselectivity, where the nucleophile displaces the fluorine atom that is ortho to the nitro group.
Reduction of the Nitro Group : The resulting intermediate, 2-(2-fluoro-5-nitrophenoxy)ethan-1-ol, is then subjected to a reduction step to convert the nitro group into the primary amine. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a common and efficient method for this transformation. commonorganicchemistry.com This step yields the final product, this compound.
The fluorine atom serves as an excellent leaving group in SNAr reactions, often providing better reactivity and yields compared to other halogens. acs.org The conditions for these reactions can be optimized by varying the base, solvent, and temperature, as shown in the table below.
| Parameter | Condition/Reagent | Purpose | Citation |
|---|---|---|---|
| Electrophile | Aryl fluoride (B91410) with ortho/para EWG (e.g., NO₂, CN) | Aromatic substrate activated for nucleophilic attack. | wikipedia.org |
| Nucleophile | Alcohols, amines, thiols | Displaces the leaving group. | acs.org |
| Base | NaH, K₂CO₃, KOH | Deprotonates the nucleophile to increase its reactivity. | researchgate.net |
| Solvent | DMSO, DMF, THF, 2-MeTHF | Polar aprotic solvents stabilize the charged intermediate. | acsgcipr.org |
| Temperature | Room temperature to 150 °C | Depends on the reactivity of the substrates. | nih.gov |
Stereoselective Synthesis Approaches for Chiral Analogues of this compound
While this compound itself is achiral, its analogues can possess stereogenic centers, making stereoselective synthesis a critical consideration for producing enantiomerically pure compounds. nih.gov Chirality is a key factor in the efficacy of many pharmaceutical products. nih.gov The development of methods to synthesize specific stereoisomers is therefore of high importance.
Key strategies for preparing chiral analogues include:
Asymmetric Catalysis : This approach uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. ethz.ch For synthesizing chiral amino alcohol analogues, methods like the asymmetric hydrogenation of precursor ketones or imines are highly effective. nih.gov For example, an analogue could be synthesized from a prochiral ketone, such as 2-(2-amino-4-fluorophenoxy)-1-arylethan-1-one, which is then reduced using a chiral catalyst (e.g., a Ru- or Rh-complex with a chiral ligand) and a hydrogen source to yield a specific enantiomer of the corresponding secondary alcohol.
Biocatalysis : The use of enzymes offers a powerful and highly selective method for creating chiral molecules under mild conditions. mdpi.com Engineered amine dehydrogenases (AmDHs), for instance, can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with excellent enantiomeric excess (>99% ee). frontiersin.orgnih.govacs.org This method could be applied to a suitable ketone precursor to install both the amino and hydroxyl groups with precise stereocontrol. Similarly, ketoreductases (KREDs) are widely used for the asymmetric reduction of ketones to chiral alcohols, often with high yields and enantioselectivity. mdpi.com
Chiral Pool Synthesis : This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars, to introduce chirality into the target molecule. ethz.ch For instance, a chiral side chain could be constructed from a natural amino acid, which is then coupled to the 2-amino-4-fluorophenoxy scaffold.
Resolution : In this method, a racemic mixture of a chiral analogue is separated into its constituent enantiomers. Dynamic kinetic resolution (DKR) is a particularly efficient technique that combines the resolution of a racemate with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.com This often involves a combination of a lipase (B570770) for stereoselective acylation and a metal catalyst (e.g., Ru-based) for racemization of the alcohol. mdpi.com
| Method | Description | Typical Selectivity (ee) | Advantages | Citation |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Reduction of a prochiral ketone using a chiral metal catalyst (e.g., Ru, Rh, Ir). | Often >95% | High efficiency and turnover numbers. | nih.gov |
| Biocatalytic Reduction | Use of enzymes (e.g., KREDs, AmDHs) to reduce a prochiral ketone or hydroxy ketone. | Frequently >99% | Extremely high selectivity, mild and green conditions (aqueous media, room temp). | mdpi.comnih.gov |
| Dynamic Kinetic Resolution (DKR) | Enzymatic resolution of a racemic alcohol coupled with in-situ racemization of the undesired enantiomer. | >99% | Theoretical 100% yield of a single enantiomer from a racemate. | mdpi.com |
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles to the synthesis of chemical compounds is crucial for minimizing environmental impact and improving process safety and efficiency. pnas.org The synthesis of this compound can be made more sustainable by optimizing several steps of the proposed synthetic route. nih.gov
Key areas for green improvements include:
Solvent Selection : Traditional SNAr reactions often use polar aprotic solvents like DMF and DMSO, which have environmental and health concerns. Greener alternatives are being explored, such as bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or dihydrolevoglucosenone (Cyrene). acsgcipr.org Furthermore, innovative techniques like mechanochemistry (ball milling) can significantly reduce or eliminate the need for solvents altogether. acs.orgacs.org Mechanochemical SNAr reactions can proceed faster and offer environmental benefits due to solvent-free conditions. acs.orgrsc.org
Catalysis over Stoichiometric Reagents : The reduction of the nitro group is a key step where green principles can be applied. While traditional methods might use stoichiometric reducing agents like iron (Fe) or tin(II) chloride (SnCl₂), which generate large amounts of metal waste, catalytic hydrogenation is a much greener alternative. commonorganicchemistry.com Using a recyclable catalyst such as Pd/C or Raney Nickel with H₂ gas or a transfer hydrogenation source (like formic acid or hydrazine) results in high atom economy, with water as the primary byproduct. organic-chemistry.orgacsgcipr.org
Energy Efficiency : The use of alternative energy sources can improve the green profile of the synthesis. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and energy consumption compared to conventional heating. semanticscholar.org Innovative methods for ether synthesis also include microwave-assisted and sonochemical reactions, which are energy-efficient and can offer high yields. labinsights.nl
Process Intensification : Combining multiple synthetic steps into a one-pot or tandem reaction sequence avoids the need for isolating and purifying intermediates, which saves solvents, energy, and reduces waste. For the synthesis of the target compound, it might be possible to perform the SNAr reaction and the subsequent nitro group reduction in a single reactor, potentially in a flow chemistry setup, which also enhances safety, particularly for highly exothermic reactions like hydrogenations. acsgcipr.org
| Synthetic Step | Traditional Method | Greener Alternative | Green Advantage | Citation |
|---|---|---|---|---|
| Aryl Ether Formation (SNAr) | Heating in polar aprotic solvents (DMF, DMSO). | Mechanochemistry (ball milling) or use of bio-based solvents (2-MeTHF). | Reduced or eliminated solvent use, lower energy consumption, faster reaction rates. | acs.orgacsgcipr.orgacs.org |
| Nitro Group Reduction | Stoichiometric metals (Fe, SnCl₂ in acid). | Catalytic hydrogenation (e.g., H₂/Pd-C) or transfer hydrogenation. | High atom economy, avoids stoichiometric metal waste, recyclable catalyst. | commonorganicchemistry.comacsgcipr.org |
| Process Heating | Conventional oil bath heating. | Microwave irradiation or flow chemistry reactors. | Reduced reaction times, improved energy efficiency, better process control and safety. | acsgcipr.orgsemanticscholar.org |
| Overall Process | Multi-step with intermediate isolation. | One-pot or tandem reactions. | Reduces solvent waste from workup/purification, saves time and energy. | mdpi.com |
Structural Characterization and Spectroscopic Analysis of 2 2 Amino 4 Fluorophenoxy Ethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, one can map out the carbon-hydrogen framework, identify neighboring groups, and probe the electronic environment of the fluorine substituent.
¹H NMR Spectral Assignments and Analysis
The proton (¹H) NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(2-Amino-4-fluorophenoxy)ethan-1-ol, the spectrum is predicted to show distinct signals for the aromatic protons and the aliphatic protons of the ethoxy-alcohol side chain.
The three aromatic protons on the 1,2,4-trisubstituted ring are expected to form a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom. The protons of the ethoxy (-O-CH₂-) and alcohol (-CH₂-OH) groups would likely appear as two triplets, assuming free rotation. The amine (-NH₂) and hydroxyl (-OH) protons are expected to appear as broad singlets and their chemical shifts can be highly variable depending on solvent, concentration, and temperature.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 6.6 - 6.8 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 3 |
| H-5 | 6.7 - 6.9 | Triplet of doublets (td) or ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 5-7, J(H-H) ≈ 3 |
| H-6 | 6.8 - 7.0 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 4-6 |
| -O-CH₂- | 3.9 - 4.1 | Triplet (t) | J ≈ 5 |
| -CH₂-OH | 3.7 - 3.9 | Triplet (t) | J ≈ 5 |
| -NH₂ | 3.5 - 5.0 | Broad singlet (br s) | - |
¹³C NMR Spectral Assignments and Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Due to the lack of symmetry, all eight carbon atoms in this compound are expected to be unique and thus produce eight distinct signals. The chemical shifts are influenced by the electronegativity of attached atoms (O, N, F) and aromaticity. The carbon atoms bonded to fluorine will exhibit splitting (C-F coupling).
The carbon attached to the fluorine (C-4) will show a large coupling constant (¹J(C-F)). The adjacent carbons (C-3 and C-5) will show smaller two-bond couplings (²J(C-F)), and C-2 and C-6 will show even smaller three-bond couplings (³J(C-F)).
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J(C-F), Hz) |
|---|---|---|
| C-1 | 140 - 142 | (³J ≈ 2-4) |
| C-2 | 135 - 137 | (³J ≈ 6-8) |
| C-3 | 110 - 112 | (²J ≈ 20-25) |
| C-4 | 154 - 157 | (¹J ≈ 235-245) |
| C-5 | 115 - 117 | (²J ≈ 20-25) |
| C-6 | 118 - 120 | (⁴J ≈ 1-2) |
| -O-CH₂- | 68 - 70 | - |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between H-5 and H-6, and between H-3 and H-5 on the aromatic ring. It would also confirm the connectivity of the side chain by showing a cross-peak between the -O-CH₂- and -CH₂-OH proton signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It would be used to definitively link the proton assignments in the ¹H NMR spectrum to the carbon assignments in the ¹³C NMR spectrum (e.g., H-3 with C-3, H-5 with C-5, etc.).
Fluorine NMR Spectroscopy (¹⁹F NMR) for Fluoroarene Characterization
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. Since ¹⁹F has a 100% natural abundance and a large chemical shift range, it provides clear and informative spectra. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The multiplicity of this signal would be a triplet of doublets (or a doublet of doublet of doublets) due to coupling with the aromatic protons H-3, H-5, and H-6. The chemical shift would be indicative of a fluorine atom attached to an electron-rich aromatic ring, influenced by the electron-donating amino and alkoxy groups.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound and is an excellent tool for identifying the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the O-H, N-H, C-H, C-O, C-N, C-F, and aromatic C=C bonds within the molecule.
The O-H stretch from the alcohol group would appear as a broad band in the high-wavenumber region. The N-H stretching of the primary amine would typically manifest as a doublet in a similar region. The aromatic region would show characteristic peaks for C=C stretching and C-H bending, while the fingerprint region would contain complex absorptions, including the strong C-F and C-O stretching vibrations.
Predicted FT-IR Characteristic Absorption Bands
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3200 - 3500 | Strong, Broad |
| N-H Stretch | Primary Amine | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium |
| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium-Strong |
| N-H Bend | Primary Amine | 1580 - 1650 | Medium |
| C-O Stretch (Aryl Ether) | Ar-O-C | 1200 - 1270 | Strong |
| C-F Stretch | Ar-F | 1150 - 1250 | Strong |
| C-O Stretch (Alcohol) | C-OH | 1000 - 1100 | Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides valuable insights into the molecular vibrations of this compound, allowing for the identification of its constituent functional groups. The Raman spectrum is expected to display a series of characteristic bands corresponding to the vibrations of the aromatic ring, the carbon-fluorine bond, the amine and hydroxyl groups, and the ether linkage.
The aromatic ring vibrations would be evident as distinct peaks. The C-C stretching modes within the benzene (B151609) ring typically appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibration is anticipated to produce a strong band, characteristically found in the 1200-1300 cm⁻¹ range for fluoroaromatic compounds.
Vibrations associated with the amino (-NH₂) group, specifically the N-H stretching, are expected in the 3300-3500 cm⁻¹ region. The C-N stretching vibration should be observable around 1250-1350 cm⁻¹. The hydroxyl (-OH) group's stretching vibration will likely produce a broad band in the 3200-3600 cm⁻¹ range, with its position and shape influenced by hydrogen bonding.
The aliphatic C-O stretching of the ether linkage and the alcohol would likely appear in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations from both the aromatic ring and the ethyl chain are expected above 3000 cm⁻¹ and between 2850-3000 cm⁻¹, respectively.
Table 1: Predicted Raman Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amino (-NH₂) | 3300 - 3500 |
| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 (broad) |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |
| Aliphatic C-H Stretch | Ethyl Chain (-CH₂-) | 2850 - 3000 |
| C=C Stretch | Aromatic Ring | 1400 - 1600 |
| C-N Stretch | Aryl-Amine | 1250 - 1350 |
| C-F Stretch | Aryl-Fluoride | 1200 - 1300 |
| C-O Stretch | Aryl Ether & Alcohol | 1000 - 1300 |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. The molecular formula for this compound is C₈H₁₀FNO₂. By summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O), the monoisotopic mass can be calculated with high precision. This precise mass measurement is crucial for confirming the identity of the compound and distinguishing it from isomers. wiley-vch.de
Table 2: Exact Mass Calculation for C₈H₁₀FNO₂
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |
| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |
| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Calculated Monoisotopic Mass | 171.069957 |
The experimentally determined mass from an HRMS analysis should closely match this calculated value, typically within a few parts per million (ppm), confirming the elemental formula.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint that helps to confirm the compound's structure. libretexts.org
For this compound (M⁺, m/z = 171), several key fragmentation pathways can be predicted:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the alcohol is common for alcohols. This would result in the loss of a CH₂OH radical, leading to a fragment ion at m/z 140.
Cleavage of the ether bond: The bond between the phenoxy group and the ethyl chain can break. Cleavage could result in a [C₆H₅FNO]⁺ fragment corresponding to the fluorinated aminophenol part of the molecule, or a [C₂H₅O]⁺ fragment.
Loss of water: Alcohols can readily lose a molecule of water (18 Da), which would lead to a fragment at m/z 153. libretexts.org
Ring fragmentation: The stable aromatic ring can also fragment, though this typically requires higher energy.
The relative abundance of these fragments helps to piece together the molecular structure. The most stable fragments will often produce the most intense peaks in the mass spectrum. libretexts.org
Table 3: Predicted Mass Fragments of this compound
| Proposed Fragment Structure | m/z (Nominal) | Possible Origin |
|---|---|---|
| [C₈H₁₀FNO₂]⁺ (Molecular Ion) | 171 | Parent Molecule |
| [C₈H₈FNO]⁺ | 153 | Loss of H₂O |
| [C₇H₇FNO]⁺ | 140 | Loss of CH₂OH |
| [C₆H₅FNO]⁺ | 126 | Cleavage of ether bond |
| [C₂H₄OH]⁺ | 45 | Cleavage of ether bond |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.
Electronic Transitions and Absorption Characteristics
The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the substituted benzene ring. The presence of the amino (-NH₂) and hydroxyl (-OH, via the ether linkage) groups, which act as auxochromes, influences the absorption maxima (λ_max). These electron-donating groups tend to shift the absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.
The spectrum is expected to show strong absorption bands corresponding to π → π* transitions of the aromatic system. Typically, substituted benzene rings show two main bands: the E2-band (around 200-240 nm) and the B-band (around 250-290 nm). The lone pair of electrons on the nitrogen of the amino group and the oxygen of the ether can also participate in n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.
Influence of Solvent Polarity on UV-Vis Spectra
The polarity of the solvent can significantly affect the position and intensity of the absorption bands in the UV-Vis spectrum, a phenomenon known as solvatochromism. ijcce.ac.ir The position of λ_max for a compound can shift depending on the solvent's ability to stabilize the ground and excited states of the molecule. researchgate.netsemanticscholar.org
For this compound, which has polar -NH₂ and -OH groups, the solvent effect is expected to be pronounced.
Polar Protic Solvents (e.g., ethanol (B145695), water): These solvents can form hydrogen bonds with the lone pairs on the nitrogen and oxygen atoms. This hydrogen bonding stabilizes the ground state more than the excited state, often leading to a hypsochromic (or blue) shift for n → π* transitions. slideshare.net For π → π* transitions, polar solvents often cause a bathochromic (red) shift because the excited state is typically more polar than the ground state and is thus stabilized by the polar solvent. researchgate.net
Non-polar Solvents (e.g., hexane, cyclohexane): In non-polar solvents, intermolecular interactions are weaker, and the spectrum will more closely represent the transitions of the isolated molecule.
Therefore, by recording the UV-Vis spectra in a series of solvents with varying polarities, one can observe these shifts and gain further insight into the nature of the electronic transitions. researchgate.net
X-ray Diffraction Studies
Single Crystal X-ray Crystallography for Absolute Structure Determination
Single crystal X-ray crystallography stands as the unequivocal method for determining the absolute structure of a molecule. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be resolved. This would allow for the precise measurement of all bond lengths, bond angles, and torsion angles within the this compound molecule. However, no such study has been published for this specific compound.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, dictate the stability and physical properties of the crystalline material. An analysis of the crystal structure of this compound would be expected to reveal a network of hydrogen bonds involving the amino (-NH2) and hydroxyl (-OH) groups, as well as potential interactions involving the fluorine atom and the phenyl ring. Without experimental crystallographic data, a definitive description of these interactions remains speculative.
Powder X-ray Diffraction for Polymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Powder X-ray diffraction (PXRD) is a primary tool for the investigation of polymorphism. By comparing the PXRD patterns of different batches of a compound, one can identify the presence of different crystalline forms. To date, no powder X-ray diffraction data or studies on the polymorphism of this compound have been reported in the scientific literature.
Computational and Theoretical Investigations of 2 2 Amino 4 Fluorophenoxy Ethan 1 Ol
Quantum Chemical Calculations
Specific quantum chemical calculations for 2-(2-Amino-4-fluorophenoxy)ethan-1-OL are not available in the reviewed literature.
There are no published studies detailing the DFT analysis of this compound.
Data from ab initio calculations for the prediction of spectroscopic parameters of this compound have not been reported in scientific literature.
A Frontier Molecular Orbital (FMO) analysis for this compound is not found in the available research.
Molecular Dynamics Simulations
Detailed molecular dynamics simulations for this compound are not documented in the scientific literature.
There are no specific studies on the conformational analysis and energy landscapes of this compound.
Research on the effects of solvents on the molecular conformation and dynamics of this compound has not been published.
Intermolecular Interaction Studies
Detailed computational studies focusing specifically on the intermolecular interactions of this compound are not extensively available in the current body of scientific literature. However, the principles of such analyses as applied to analogous molecules can provide a framework for understanding the expected interactions in this compound.
Hirshfeld Surface Analysis for Non-Covalent Interactions
As of the latest literature review, a specific Hirshfeld surface analysis for this compound has not been published. This type of analysis is instrumental in quantifying and visualizing non-covalent interactions within a crystal structure. For a molecule with the functional groups present in this compound (an amino group, a hydroxyl group, a fluorine atom, and an ether linkage), a Hirshfeld surface analysis would be expected to reveal significant hydrogen bonding and other intermolecular contacts. The analysis would likely highlight the roles of the amine and hydroxyl groups as hydrogen bond donors and the oxygen, nitrogen, and fluorine atoms as acceptors.
Structure-Reactivity Relationships Derived from Computational Models
There is currently a lack of published computational studies that specifically delineate the structure-reactivity relationships for this compound. Such studies, often employing methods like Density Functional Theory (DFT), would provide valuable insights into the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters are fundamental in predicting the molecule's reactivity, kinetic stability, and potential reaction pathways. The distribution of electrostatic potential on the molecular surface would also indicate the likely sites for electrophilic and nucleophilic attack.
Chemical Reactivity and Functional Group Transformations of 2 2 Amino 4 Fluorophenoxy Ethan 1 Ol
Reactions of the Amino Group
The primary aromatic amino group (-NH2) is a potent nucleophile and a directing group in electrophilic aromatic substitution, making it a primary site for a variety of chemical transformations.
Acylation and Alkylation Reactions
The lone pair of electrons on the nitrogen atom of the amino group makes it highly susceptible to reactions with electrophiles such as acylating and alkylating agents.
Acylation: The amino group readily reacts with acyl halides (e.g., acetyl chloride) or acid anhydrides to form stable amide derivatives. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. Friedel-Crafts acylation, which typically involves the aromatic ring, is generally not feasible for aryl amines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. byjus.comlibretexts.org
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more reactive than the starting primary amine, potentially leading to mixtures of mono- and di-alkylated products, and even quaternary ammonium (B1175870) salts. organic-chemistry.org Selective mono-N-alkylation often requires specific strategies, such as reductive amination or the use of specialized reagents to prevent over-alkylation. organic-chemistry.org
| Reaction Type | Reagent Class | Example Reagent | Product Functional Group | General Conditions |
|---|---|---|---|---|
| Acylation | Acyl Halide | Acetyl Chloride (CH₃COCl) | Amide | Inert solvent, presence of a non-nucleophilic base (e.g., Pyridine, Triethylamine) |
| Acylation | Acid Anhydride (B1165640) | Acetic Anhydride ((CH₃CO)₂O) | Amide | Often requires heat or a catalyst |
| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine | Solvent, often with a base to scavenge H-X; prone to polyalkylation |
Formation of Amine Derivatives and Heterocycles
The nucleophilic character of the amino group, combined with its ortho position relative to the ether linkage, makes 2-(2-Amino-4-fluorophenoxy)ethan-1-ol a valuable precursor for synthesizing a range of derivatives, including complex heterocyclic structures. ibmmpeptide.com
The presence of an ortho-aminophenol derivative structure allows for cyclization reactions to form five or six-membered heterocycles. For instance, condensation with 1,2-dicarbonyl compounds can lead to the formation of benzoxazine (B1645224) derivatives. ossila.com Similarly, reaction with agents like cyanogen (B1215507) bromide or phosgene (B1210022) can initiate cyclization to form substituted benzoxazoles. The synthesis of such heterocyclic scaffolds is a cornerstone of medicinal chemistry, as these structures are common in biologically active molecules. acs.orgamazonaws.com
| Reagent Class | Resulting Heterocycle Core | General Reaction Description |
|---|---|---|
| 1,2-Diketones | Benzoxazine | Condensation reaction between the amino group and one carbonyl, followed by cyclization involving the ortho-ether oxygen's influence or subsequent reaction at the hydroxyl group. ossila.com |
| Phosgene or its equivalents | Benzoxazolinone | Cyclization involving the formation of a carbamate (B1207046) intermediate which then closes the ring. |
| Carboxylic acids/esters | Benzoxazole | Condensation and subsequent cyclization, often under heating or acidic conditions. |
Protonation Effects on Reactivity and Conformation
The amino group is basic and will be protonated in acidic conditions to form an ammonium salt (-NH3+). This protonation has profound effects on the molecule's reactivity.
Nucleophilicity: Protonation completely neutralizes the nucleophilicity of the amino group. The lone pair of electrons is no longer available to attack electrophiles, effectively protecting the amine from reactions like acylation and alkylation.
Aromatic Ring Reactivity: The -NH3+ group is a strongly deactivating, meta-directing group for electrophilic aromatic substitution. This is a reversal of the activating, ortho-, para-directing nature of the -NH2 group.
This effect can be exploited for chemoselectivity. By conducting reactions in a sufficiently acidic medium, the amino group is "protected" by protonation, allowing chemical transformations to be directed selectively toward the hydroxyl group. nih.govresearchgate.net For example, O-acylation (esterification) can be achieved with high selectivity over N-acylation by using an acidic solvent like trifluoroacetic acid. nih.gov
Reactions of the Hydroxyl Group
The primary hydroxyl (-OH) group in the ethan-1-ol side chain is a versatile functional group that can undergo esterification, etherification, and oxidation.
Esterification and Etherification Reactions
Esterification: The hydroxyl group can be converted to an ester by reacting with a carboxylic acid or, more commonly, a more reactive derivative like an acyl halide or acid anhydride. Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method. As mentioned, to achieve selective O-acylation in the presence of the amino group, the reaction is often performed under acidic conditions to protonate and deactivate the amine. nih.govnih.gov
Etherification: The hydroxyl group can also be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. However, the presence of the acidic N-H proton of the amino group can complicate this approach, as the base may deprotonate the amine instead. Therefore, N-protection of the amino group is often a prerequisite for selective O-alkylation. google.com
| Reaction Type | Reagent Class | Product Functional Group | General Conditions | Selectivity Note |
|---|---|---|---|---|
| Esterification | Acyl Halide / Acid Anhydride | Ester | Acidic medium (e.g., CF₃COOH) to protonate the amine. nih.gov | High chemoselectivity for O-acylation over N-acylation. researchgate.net |
| Etherification | Alkyl Halide | Ether | 1. N-protection (e.g., as an amide). 2. Strong base (e.g., NaH). 3. Alkyl halide. google.com | Requires protection of the amino group to prevent N-alkylation. |
Oxidation Reactions
The primary alcohol functional group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.orglibretexts.org
Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, milder, often anhydrous, oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) are effective for this transformation. It is crucial to avoid the presence of water, as it can lead to the formation of a gem-diol intermediate, which is readily oxidized further to the carboxylic acid. wikipedia.org
Oxidation to Carboxylic Acid: Stronger oxidizing agents, typically in aqueous media, will convert the primary alcohol directly to a carboxylic acid. Common reagents for this include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) with sulfuric acid, or Jones reagent (CrO₃/H₂SO₄ in acetone). The amino group is generally stable to these reagents, although strongly acidic conditions will ensure it is present in its protonated, deactivated form. wikipedia.org The presence of the amino group can sometimes have a deactivating effect on certain catalytic oxidation systems. researchgate.net
Reactions Involving the Aromatic Ring
The aromatic ring of this compound is a key site for chemical transformations, influenced by the electronic properties of its substituents: the amino group, the fluorine atom, and the 2-hydroxyethoxy group. These substituents dictate the reactivity and regioselectivity of reactions such as electrophilic aromatic substitution and directed ortho metalation.
Electrophilic Aromatic Substitution on the Fluorinated Phenoxy Moiety
The phenoxy moiety of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly activating amino group and the moderately activating ether-linked side chain. Both of these groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. organicchemistrytutor.commasterorganicchemistry.comaakash.ac.in The fluorine atom, while being an ortho, para-director, is a deactivating group due to its strong inductive electron-withdrawing effect. wikipedia.orgmasterorganicchemistry.com
Given the positions of the substituents, the potential sites for electrophilic attack are C3, C5, and C6. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Directing Effect | Activating/Deactivating |
| -NH2 | C2 | Ortho, Para | Strongly Activating |
| -F | C4 | Ortho, Para | Deactivating |
| -OCH2CH2OH | C1 | Ortho, Para | Moderately Activating |
Considering the combined influence, the amino group is the most powerful activating and directing group. quora.com Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amino group. The para position (C5) is sterically unhindered. The ortho position (C3) is also a potential site. The other ortho position to the amino group is C1, which is already substituted. The fluorine atom at C4 will direct to C3 and C5. The ether group at C1 will direct to C2 (already substituted) and C6.
Therefore, the most probable sites for electrophilic substitution are C5 and C3, with a potential preference for C5 due to reduced steric hindrance. masterorganicchemistry.com
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org
In this compound, several functional groups could potentially act as DMGs: the amino group, the hydroxyl group of the side chain, and the ether oxygen. The relative directing ability of these groups is crucial in determining the site of metalation. Generally, groups that can chelate the lithium cation are strong DMGs.
The primary amino group can be a moderate DMG. organic-chemistry.org However, the acidic proton of the amino group would be abstracted by the organolithium base. Therefore, protection of the amino group, for instance as a pivalamide (B147659) or a carbamate, would be necessary to utilize it as a potent DMG.
The hydroxyl group in the side chain, after deprotonation, can act as a directing group. The resulting lithiated species could form a stable five-membered chelate ring with the ether oxygen, directing metalation to the C6 position of the aromatic ring.
The fluorine atom can also act as a directing group in ortho metalation, although it is generally considered a weaker DMG compared to amino or hydroxyl groups. researchgate.netnih.gov
Therefore, a likely strategy for directed ortho metalation would involve the deprotonation of the side-chain hydroxyl group, leading to a chelate-controlled lithiation at the C6 position.
Regioselectivity and Stereoselectivity in Reactions of this compound
Regioselectivity:
As discussed in the context of electrophilic aromatic substitution, the regioselectivity of reactions on the aromatic ring is governed by the directing effects of the existing substituents. The powerful ortho, para-directing amino group is expected to be the dominant factor, leading to substitution primarily at the C5 position. perlego.comyoutube.comresearchgate.net In directed ortho metalation, the formation of a stable chelate involving the side chain would favor functionalization at the C6 position. The regiochemical outcome can thus be controlled by the choice of reaction conditions (electrophilic vs. metalation).
Stereoselectivity:
The this compound molecule possesses a stereocenter at the C1 position of the ethan-1-ol side chain. This chirality can influence the stereochemical outcome of reactions, particularly those involving the side chain or those where the chiral side chain can influence the approach of a reagent to the aromatic ring.
For reactions involving the hydroxyl or amino groups of the side chain, the existing stereocenter can lead to diastereoselective transformations. For instance, esterification or etherification of the hydroxyl group with a chiral reagent could result in the formation of diastereomers in unequal amounts. Similarly, reactions at the amino group after appropriate protection could exhibit diastereoselectivity. nih.govdiva-portal.orgdiva-portal.org
In reactions involving the aromatic ring, the chiral side chain could potentially induce a degree of stereoselectivity, although this effect is expected to be modest due to the distance between the chiral center and the reactive sites on the ring. The flexible nature of the side chain might also diminish its ability to effectively control the stereochemical course of reactions on the aromatic nucleus. nih.govrsc.org
Mechanistic Studies of Key Transformations
Mechanism of Electrophilic Aromatic Substitution:
The mechanism of electrophilic aromatic substitution would proceed through the classical two-step pathway involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
Attack of the electrophile: The π-electrons of the aromatic ring act as a nucleophile and attack the electrophile (E+), forming a C-E bond and a carbocationic intermediate. The positive charge in this intermediate is delocalized across the ring through resonance. The stability of this intermediate is enhanced by the electron-donating amino and ether groups, particularly when the positive charge is delocalized onto the carbon bearing these groups. nih.gov
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.
The regioselectivity is determined by the relative stability of the possible carbocation intermediates. Attack at the ortho and para positions to the amino group allows for resonance structures where the positive charge is delocalized onto the nitrogen atom, which is a highly stabilizing interaction. doubtnut.com
Mechanism of Directed Ortho Metalation:
The mechanism of directed ortho metalation involves the following key steps:
Coordination: The organolithium reagent (e.g., n-butyllithium) coordinates to the directing metalation group. In the case of this compound, this would likely be the deprotonated hydroxyl group and the ether oxygen, forming a chelate complex. nih.gov
Deprotonation: The coordinated organolithium base then abstracts a proton from the nearest ortho position on the aromatic ring (C6), facilitated by the proximity effect within the complex. This results in the formation of an aryllithium species.
Reaction with Electrophile: The aryllithium intermediate then reacts with an added electrophile, leading to the formation of a new bond at the ortho position.
This chelation-assisted mechanism provides high regioselectivity, which is often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org
Derivatives and Structural Modification of 2 2 Amino 4 Fluorophenoxy Ethan 1 Ol
Modification of the Amino Group
The primary amino group on the aromatic ring is a key site for structural modification due to its nucleophilic character. Common derivatization strategies include N-alkylation, N-acylation, and participation in cyclization reactions to build more complex heterocyclic systems.
N-Alkylation and N-Acylation Derivatives
N-alkylation introduces alkyl groups onto the nitrogen atom, a common strategy for altering a molecule's lipophilicity and steric profile. Direct N-alkylation of amino acids and related compounds can be achieved using alcohols, offering a sustainable alternative to methods involving alkyl halides or reductive amination with aldehydes. nih.govrug.nl These reactions can lead to mono- or di-alkylated products depending on the reaction conditions. nih.gov
N-acylation involves the reaction of the amino group with acylating agents like acid chlorides or anhydrides to form amide derivatives. google.com This transformation is often used to introduce a wide variety of substituents and can significantly alter the electronic properties of the amino group. The N-trifluoroacetyl group, for instance, can be introduced through acylation and serves as a useful protecting group that can be easily removed or replaced. nih.gov
The table below illustrates potential derivatives resulting from these modifications.
| Modification Type | Reagent Example | Product Structure | Derivative Name |
| N-Methylation | Methyl iodide (CH₃I) | 2-((4-Fluoro-2-(methylamino)phenoxy)ethan-1-ol | |
| N,N-Dimethylation | Methyl iodide (CH₃I) | 2-((4-Fluoro-2-(dimethylamino)phenoxy)ethan-1-ol | |
| N-Acetylation | Acetic anhydride (B1165640) ((CH₃CO)₂O) | N-(5-Fluoro-2-(2-hydroxyethoxy)phenyl)acetamide | |
| N-Benzoylation | Benzoyl chloride (C₆H₅COCl) | N-(5-Fluoro-2-(2-hydroxyethoxy)phenyl)benzamide |
Cyclization Reactions to Form Fused Heterocycles
The spatial proximity of the amino group and the ortho-positioned hydroxyethoxy side chain in 2-(2-Amino-4-fluorophenoxy)ethan-1-OL allows for intramolecular cyclization reactions to form fused heterocyclic systems. Analogous amino alcohol structures are known to react with various electrophilic reagents to yield oxazaheterocycles. researchgate.net For example, reaction with phosgene (B1210022) equivalents (like carbonyldiimidazole), oxalyl chloride, or aldehydes can lead to the formation of five- or six-membered rings. researchgate.net These reactions can produce novel scaffolds, such as derivatives of benzoxazine (B1645224) or other related fused systems, significantly altering the parent molecule's three-dimensional shape and properties.
Modification of the Hydroxyl Group
The primary hydroxyl group at the terminus of the ethanol (B145695) side chain offers another site for derivatization, primarily through O-alkylation and O-acylation reactions.
O-Alkylation and O-Acylation Derivatives
O-alkylation results in the formation of ether linkages, while O-acylation yields esters. The selective acylation of the hydroxyl group in the presence of the amino group can be challenging. However, chemoselective O-acylation of amino alcohols can be achieved under acidic conditions, where the amino group is protonated and thus deactivated as a nucleophile. nih.gov This allows the less nucleophilic hydroxyl group to react with acylating agents.
Conversely, O-alkylation, often performed under basic conditions (such as in the Williamson ether synthesis), would likely require prior protection of the more acidic N-H bond of the amino group to prevent competitive N-alkylation.
The following table presents examples of derivatives from hydroxyl group modifications.
| Modification Type | Reagent Example | Product Structure | Derivative Name |
| O-Methylation | Methyl iodide (CH₃I) / Base | 1-(2-Amino-4-fluorophenoxy)-2-methoxyethane | |
| O-Acetylation | Acetic anhydride ((CH₃CO)₂O) / Acid | 2-(2-Amino-4-fluorophenoxy)ethyl acetate | |
| O-Benzoylation | Benzoyl chloride (C₆H₅COCl) / Acid | 2-(2-Amino-4-fluorophenoxy)ethyl benzoate |
Modifications of the Fluorinated Aromatic Ring
The aromatic ring itself can be modified through the introduction of additional substituents, although this is governed by the directing effects of the groups already present.
Introduction of Additional Substituents
The fluorinated aromatic ring in this compound contains three substituents: an amino group (-NH₂), a fluorine atom (-F), and an ether group (-OCH₂CH₂OH). In electrophilic aromatic substitution reactions, the directing effects of these groups determine the position of incoming substituents.
Amino Group (-NH₂): A powerful activating and ortho, para-directing group.
Ether Group (-OR): An activating and ortho, para-directing group.
Fluorine (-F): A deactivating but ortho, para-directing group due to competing inductive and resonance effects.
The combined influence of these groups makes the ring highly activated towards electrophilic attack. The most likely positions for substitution are those activated by the powerful amino and ether groups. Specifically, the positions ortho and para to the amino group are strongly favored. Given the existing substitution pattern, the C5 and C3 positions are the most probable sites for the introduction of new electrophiles such as nitro (-NO₂), halogen (-Br, -Cl), or acyl (-COR) groups. The synthesis of related compounds with additional substituents, such as methyl or iodo groups on the ring, demonstrates the feasibility of such modifications. nih.govnih.gov
The table below outlines potential polysubstituted derivatives.
| Reaction Type | Reagent Example | Potential Product Structure (Major Isomer) | Derivative Name |
| Nitration | HNO₃ / H₂SO₄ | 2-(2-Amino-4-fluoro-5-nitrophenoxy)ethan-1-ol | |
| Bromination | Br₂ / FeBr₃ | 2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-ol | |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(3-Amino-6-fluoro-2-(2-hydroxyethoxy)phenyl)ethan-1-one |
Isomeric Fluorophenoxy Analogues
The precise positioning of the fluorine atom on the phenoxy ring of this compound is a critical determinant of its physicochemical properties and, consequently, its biological activity. Altering the fluorine's location to other positions on the aromatic ring results in a series of isomeric fluorophenoxy analogues. While specific research directly comparing the 2-fluoro, 3-fluoro, and 4-fluoro isomers of 2-(2-aminophenoxy)ethan-1-ol is not extensively documented in publicly available literature, the principles of medicinal chemistry and findings from related classes of compounds provide a strong basis for understanding the potential impact of such isomeric substitutions.
A study on the effect of fluorine substitution on the activity of aminergic G protein-coupled receptor ligands demonstrated that the position of the fluorine atom could lead to significant differences in potency and receptor selectivity. nih.gov For example, in one series of compounds, the 4-fluoro derivative displayed the highest activity at the 5-HT2a receptor, while the 3-fluoro and 2-fluoro analogues were more potent at the 5-HT2b and 5-HT2c receptors, respectively. nih.gov This highlights the nuanced and often unpredictable consequences of isomeric substitution, underscoring the importance of synthesizing and evaluating all possible positional isomers in a drug discovery campaign.
The synthesis of these isomeric analogues would likely follow similar synthetic routes, starting from the corresponding fluorinated aminophenols. The availability and cost of these starting materials can, however, influence the feasibility of synthesizing each isomer. A comparative analysis of these isomers would provide crucial structure-activity relationship (SAR) data, guiding further optimization efforts.
Table 1: Potential Isomeric Fluorophenoxy Analogues of this compound
| Compound Name | Position of Fluorine | Expected Influence on Physicochemical Properties |
| 2-(2-Amino-3-fluorophenoxy)ethan-1-ol | 3-position (meta) | Moderate electronic effect on the amino group. |
| 2-(2-Amino-5-fluorophenoxy)ethan-1-ol | 5-position (meta) | Moderate electronic effect on the amino group. |
| 2-(2-Amino-6-fluorophenoxy)ethan-1-ol | 6-position (ortho) | Strong electronic and steric influence on the amino group. |
Bioisosteric Replacements within the this compound Scaffold
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing drug-like properties. nih.govcambridgemedchemconsulting.com The this compound scaffold presents several opportunities for bioisosteric replacements to modulate its biological activity, selectivity, and pharmacokinetic profile.
Amino Group Bioisosteres: The primary amino group is a key functional handle, likely involved in hydrogen bonding interactions with its biological target. Classical bioisosteric replacements for an amino group include a hydroxyl (-OH) or a thiol (-SH) group. u-tokyo.ac.jp These substitutions can alter the hydrogen bonding capacity and pKa of the molecule. Non-classical bioisosteres could include small, polar groups like a hydroxymethyl (-CH2OH) or an N-methyl group, which would alter the steric and electronic properties more significantly.
Fluorine Atom Bioisosteres: Fluorine itself is often considered a bioisostere of a hydrogen atom, but with distinct electronic properties. nih.gov Other halogens, such as chlorine or bromine, could be explored, which would increase the lipophilicity and size of the substituent. A cyano (-CN) or a trifluoromethyl (-CF3) group could also be considered as non-classical bioisosteres, offering different electronic and metabolic profiles. cambridgemedchemconsulting.com
Hydroxyl Group Bioisosteres: The primary alcohol is another potential site for hydrogen bonding. It could be replaced with a primary amine (-NH2), a thiol (-SH), or a methoxy (B1213986) group (-OCH3) to probe the importance of its hydrogen bond donating and accepting capabilities. u-tokyo.ac.jp
Phenoxy Ether Linkage Bioisosteres: The ether linkage provides a degree of conformational flexibility. Replacing the oxygen atom with a sulfur atom (thioether) or a methylene (B1212753) group (-CH2-) would alter the bond angle and lipophilicity of the linker. nih.gov More complex bioisosteric replacements could involve the use of five-membered heterocyclic rings, such as 1,2,3-triazoles or oxadiazoles, to mimic the spatial arrangement of the phenoxy group while introducing different electronic and metabolic properties. nih.gov
Table 2: Potential Bioisosteric Replacements for Functional Groups in this compound
| Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Amino (-NH2) | Hydroxyl (-OH), Thiol (-SH), Methane sulfonamide (-NHSO2CH3) | Modulate hydrogen bonding and pKa. u-tokyo.ac.jp |
| Fluoro (-F) | Chloro (-Cl), Cyano (-CN), Trifluoromethyl (-CF3) | Alter lipophilicity, size, and electronic properties. cambridgemedchemconsulting.com |
| Hydroxyl (-OH) | Amino (-NH2), Methoxy (-OCH3), 1,2,4-Oxadiazole | Probe hydrogen bonding capacity and metabolic stability. |
| Phenoxy Ether (-O-) | Thioether (-S-), Methylene (-CH2-), Amide (-CONH-) | Modify bond angle, flexibility, and metabolic stability. |
Design and Synthesis of Libraries of this compound Derivatives for Chemical Biology Studies
The this compound scaffold serves as a valuable starting point for the construction of chemical libraries to explore a wide range of biological targets. The design of such libraries for chemical biology studies aims to generate a diverse set of molecules that systematically probe the chemical space around the core scaffold. nih.govresearchgate.net
A common strategy for library synthesis is parallel synthesis, where a common intermediate is reacted with a diverse set of building blocks. For the this compound scaffold, the primary amino group is an ideal handle for diversification. This can be achieved through a variety of reactions, such as acylation with a library of carboxylic acids or sulfonyl chlorides, reductive amination with a diverse set of aldehydes and ketones, or urea/thiourea formation with various isocyanates and isothiocyanates.
Solid-phase synthesis offers an efficient method for the construction of such libraries. The hydroxyl group of the ethan-1-ol side chain could be anchored to a solid support, allowing for the subsequent modification of the amino group in a high-throughput fashion. After the final reaction, the desired compounds can be cleaved from the resin, facilitating purification.
The design of the building blocks for the library is crucial. A diversity-oriented approach would utilize building blocks with a wide range of physicochemical properties (e.g., size, polarity, charge) to maximize the exploration of chemical space. Alternatively, a target-focused library could be designed if a specific biological target is known. In this case, the building blocks would be selected to have properties that are complementary to the known binding site of the target.
Table 3: A Hypothetical Library Design Based on the this compound Scaffold
| Scaffold Position for Diversification | Reaction Type | Example Building Block Classes |
| Amino Group | Acylation | Aliphatic and aromatic carboxylic acids, amino acids |
| Amino Group | Reductive Amination | Substituted benzaldehydes, heterocyclic aldehydes |
| Amino Group | Sulfonylation | Aryl and alkyl sulfonyl chlorides |
| Hydroxyl Group (after protection/activation) | Etherification | Alkyl halides, benzyl (B1604629) halides |
The resulting library of compounds can then be screened against various biological assays to identify "hit" compounds with desired activities. These hits can then be further optimized through traditional medicinal chemistry approaches to develop potent and selective chemical probes or potential drug candidates.
Advanced Applications of 2 2 Amino 4 Fluorophenoxy Ethan 1 Ol in Chemical Research
Role as a Versatile Synthetic Intermediate
The distinct reactivity of the amine, alcohol, and fluorinated aromatic ring makes 2-(2-Amino-4-fluorophenoxy)ethan-1-OL a valuable starting material for the construction of more elaborate chemical entities.
In the context of multistep synthesis, a precursor is a compound that is part of a sequence of reactions leading to a target molecule. utdallas.edu The functional groups of this compound allow for a variety of chemical transformations, enabling its incorporation into larger, more complex structures. Aromatic amines are foundational in organic synthesis, often serving as precursors for a wide range of derivatives. uva.nl
The primary aromatic amine can undergo N-alkylation or N-acylation to introduce new substituents. It can also be converted into a diazonium salt, a highly versatile intermediate that can be transformed into a wide array of functional groups through Sandmeyer-type reactions. The primary alcohol on the ethanolamine (B43304) side chain can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a better leaving group for nucleophilic substitution reactions. This dual functionality allows for selective modification at either end of the molecule, making it a strategic precursor in complex synthetic pathways. For instance, similar aminophenoxy structures are used as synthons for dual hypoglycemic agents, where the amine and the ether-linked side chain are modified in subsequent steps. mdpi.com
The table below outlines potential synthetic transformations for the key functional groups of this compound.
| Functional Group | Reaction Type | Potential Reagents | Resulting Group/Product |
| Aromatic Amine | Acylation | Acyl chlorides, Anhydrides | Amide |
| Aromatic Amine | Diazotization | NaNO₂, HCl | Diazonium Salt (Ar-N₂⁺) |
| Aromatic Amine | Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary/Tertiary Amine |
| Primary Alcohol | Oxidation | PCC, DMP | Aldehyde |
| Primary Alcohol | Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |
| Primary Alcohol | Etherification | Alkyl halide, NaH | Ether |
| Aromatic Ring | Electrophilic Substitution | Varies | Further substituted ring |
This table presents plausible reactions based on the known chemistry of the compound's functional groups.
As a building block, this compound provides a pre-formed, functionalized scaffold that can be integrated into larger molecular designs. The strategic placement of fluorine increases metabolic stability in drug discovery programs. mdpi.com Its structure, combining a rigid aromatic platform with a flexible side chain, is advantageous for constructing molecules that require specific spatial arrangements for their function.
For example, the 2-amino-4-fluorophenyl motif is a key component in the design of highly complex molecules such as Proteolysis Targeting Chimeras (PROTACs). In one reported synthesis, a derivative of 2-amino-4-fluorobenzamide (B111330) serves as the "warhead" that binds to a target protein, histone deacetylase-3 (HDAC3). mdpi.com This warhead is connected via a linker to another ligand that recruits an E3 ubiquitin ligase. The use of the this compound building block could offer an alternative synthetic route or a different vector for linker attachment via its alcohol or amine group, enabling the creation of new PROTACs with potentially different properties and degradation efficiencies.
Scaffold for Ligand Design in Chemical Probes and Receptor Studies
A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of compounds for biological screening. The this compound structure is well-suited for this purpose in the design of ligands that interact with biological receptors. Allosteric modulators, which bind to a site on a receptor distinct from the primary binding site, represent a promising therapeutic strategy, and identifying novel scaffolds is key to their discovery. nih.gov
The amine and alcohol groups serve as convenient handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The fluorinated aromatic ring offers several advantages in ligand design. The fluorine atom can engage in favorable interactions with receptor binding pockets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and selectivity. Furthermore, fluorine's unique nuclear magnetic resonance (NMR) properties allow for the use of ¹⁹F-NMR spectroscopy to study ligand-receptor interactions without interference from other signals in the biological matrix. The development of fluorescent ligands for live-cell imaging often involves modifying known scaffolds, and the hydrophilicity of the ethanolamine side chain could be advantageous in preventing non-specific binding. mdpi.com
Exploration of this compound Motifs in Material Science Research
The unique properties imparted by fluorine atoms make fluorinated compounds highly valuable in materials science. nih.gov Fluorinated polymers exhibit exceptional thermal stability, chemical inertness, low surface energy, and unique electronic properties. researchgate.netrsc.org The this compound molecule can be envisioned as a functional monomer for the synthesis of novel high-performance polymers.
The bifunctional nature of the molecule, with its amine and alcohol groups, allows it to undergo polymerization through step-growth mechanisms. For example, it could react with diacids or diacyl chlorides to form fluorinated polyamides or with diisocyanates to form fluorinated polyurethanes. The incorporation of the this compound motif into a polymer backbone would introduce the following features:
Chemical Resistance: The fluorinated aromatic group can shield the polymer backbone from chemical attack.
Modified Surface Properties: The presence of fluorine typically lowers the surface energy of a material, leading to hydrophobic and oleophobic properties.
Altered Dielectric Constant: Fluorination generally lowers the dielectric constant of a polymer, making such materials useful in microelectronics.
Research into novel fluorinated aromatic polymers often focuses on creating materials with high thermal stability and desirable gas separation properties. researchgate.net The ether linkage in the this compound motif could provide a degree of flexibility to the polymer chain, potentially improving processability compared to polymers made from more rigid fluorinated monomers.
Development of Novel Catalytic Systems Utilizing Amino Alcohol and Fluorinated Aromatic Moieties
The development of efficient catalytic systems is a cornerstone of modern chemistry, particularly for asymmetric synthesis. Chiral β-amino alcohols are a well-established and highly effective class of ligands for a variety of metal-catalyzed asymmetric reactions. mdpi.comnih.gov These ligands coordinate to a metal center in a bidentate fashion through the nitrogen and oxygen atoms, creating a rigid chiral environment that can effectively control the stereochemical outcome of a reaction.
This compound possesses this key β-amino alcohol structural motif. When used as a ligand in a metal complex (e.g., with Ruthenium, Copper, or Zinc), it can potentially catalyze reactions such as:
Asymmetric Transfer Hydrogenation: The reduction of ketones and imines to chiral alcohols and amines. mdpi.comresearchgate.net
Asymmetric Alkylation: The addition of organozinc reagents to aldehydes. rsc.org
Asymmetric Epoxidation and Dihydroxylation: The enantioselective oxidation of olefins.
The fluorinated aromatic moiety plays a crucial role in modulating the catalytic activity. The electron-withdrawing nature of the fluorine atom can alter the electronic density at the metal center. This electronic tuning can have a profound impact on the catalyst's reactivity, stability, and enantioselectivity. The development of catalytic C-F bond activation and transformation is also a significant area of research where understanding the behavior of fluorinated aromatics within a catalyst's coordination sphere is essential. researchgate.netmdpi.com
The table below summarizes potential applications of this compound as a ligand in catalysis.
| Metal Center | Reaction Type | Substrate | Product |
| Ruthenium (Ru) | Asymmetric Transfer Hydrogenation | Prochiral Ketones/Imines | Chiral Alcohols/Amines |
| Zinc (Zn) | Asymmetric Alkylation | Aldehydes | Chiral Secondary Alcohols |
| Copper (Cu) | Asymmetric Henry Reaction | Aldehydes, Nitroalkanes | Chiral Nitroaldols |
| Palladium (Pd) | Asymmetric Allylic Alkylation | Allylic esters, Nucleophiles | Chiral Allylated Products |
This table is based on established catalytic reactions where β-amino alcohol ligands are commonly employed. mdpi.comresearchgate.netrsc.org
Conclusion and Future Research Directions for 2 2 Amino 4 Fluorophenoxy Ethan 1 Ol
Summary of the Current Academic Research Landscape of 2-(2-Amino-4-fluorophenoxy)ethan-1-OL
Direct academic engagement with this compound is presently limited. The majority of available information is derived from the study of analogous compounds, such as other fluorinated aminophenols and their derivatives. The core structure, a substituted phenoxyethanolamine, is a recognized scaffold in medicinal chemistry and materials science. Research on related compounds suggests that the unique combination of a primary amine, a fluoro group, and a hydroxyethyl (B10761427) ether moiety would impart specific physicochemical properties relevant to these fields. The academic landscape can be summarized by examining the synthesis and properties of its constituent parts. For instance, the synthesis of precursors like 4-fluoro-2-aminophenol is documented, typically involving the reduction of the corresponding nitrophenol. The subsequent etherification to introduce the hydroxyethyl group is a standard synthetic transformation.
Identification of Promising Avenues for Further Academic Exploration
The structure of this compound suggests several promising avenues for future research. In medicinal chemistry, the aminophenol moiety is a known pharmacophore. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, a key area of exploration would be the synthesis and biological evaluation of a library of derivatives based on this scaffold. Potential therapeutic areas could include oncology, neurodegenerative diseases, and infectious diseases, given the broad activities of other aminophenol-containing compounds.
Furthermore, the presence of multiple functional groups (amine, hydroxyl, ether, and the aromatic ring) makes it an interesting candidate for polymer chemistry. It could serve as a monomer for the synthesis of novel polyamides, polyimides, or polyurethanes with unique thermal and optical properties conferred by the fluorine substituent.
Potential for Methodological Advancements in Synthesis and Characterization
Advancements in the synthesis of this compound could focus on developing more efficient and stereoselective routes. While classical methods for the synthesis of aminophenols and their subsequent alkylation are established, modern catalytic approaches could offer higher yields and milder reaction conditions. For instance, the use of transition-metal-catalyzed C-N and C-O bond-forming reactions could be explored for the construction of the core structure.
In terms of characterization, the presence of fluorine offers a unique handle for analysis. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy would be a powerful tool for characterizing the compound and its derivatives, providing sensitive and quantitative information about the local electronic environment of the fluorine atom. nih.gov This can be particularly useful in studying its interactions with biological macromolecules or its incorporation into polymeric materials. Advanced mass spectrometry techniques would also be crucial for detailed structural elucidation. nih.gov
Emerging Roles in Interdisciplinary Chemical Sciences
The interdisciplinary potential of this compound is significant. The strategic placement of a fluorine atom in an aromatic system is a well-established strategy in medicinal chemistry to enhance pharmacological properties. researchgate.netnumberanalytics.com This opens up collaborations between synthetic organic chemists and pharmacologists to explore its bioactivity.
In materials science, the compound could be a valuable building block for the development of high-performance polymers, liquid crystals, or functional dyes. researchgate.net The interplay between the fluorine atom and the other functional groups could lead to materials with desirable properties such as low dielectric constants, high thermal stability, or specific optical characteristics. The field of fluorine chemistry is continually expanding, finding applications in diverse areas from agrochemicals to advanced materials. nih.gov
The following table summarizes key data for the precursor, 2-Amino-4-fluorophenol (B1270792), which would be essential for the synthesis of the target compound.
| Property | Value |
| CAS Number | 399-97-3 |
| Molecular Formula | C₆H₆FNO |
| Molecular Weight | 127.12 g/mol |
| Appearance | Brown powder |
| Melting Point | 130 - 135 °C |
This foundational data on a key precursor underscores the feasibility of synthesizing and subsequently exploring the rich and varied chemistry of this compound.
Q & A
Q. What are the recommended methods for synthesizing 2-(2-Amino-4-fluorophenoxy)ethan-1-OL in a laboratory setting?
- Methodological Answer : The compound can be synthesized via reductive amination or reduction of intermediate nitro/keto derivatives. For example:
- Reductive amination : Use ammonium formate and palladium on activated charcoal under hydrogenation conditions to reduce imine intermediates .
- Borane-mediated reduction : Apply borane-dimethyl sulfide complex to reduce carbonyl groups in precursors (e.g., ketones or esters) to yield the ethanolamine backbone .
- Lithium aluminium hydride (LiAlH4) : Reduce nitro or ester groups in precursors under anhydrous conditions, followed by purification via column chromatography .
Q. How can spectroscopic techniques such as NMR and IR be optimized for characterizing this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve signals from aromatic protons (4-fluorophenyl group) and hydroxyl/amine protons. Integration ratios confirm substituent positions .
- IR Spectroscopy : Focus on key functional groups: O-H (~3200–3500 cm<sup>−1</sup>), N-H (~3300 cm<sup>−1</sup>), and C-F (~1100–1250 cm<sup>−1</sup>) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What are the critical safety considerations when handling this compound in experimental workflows?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Management : Segregate halogenated waste (fluorine-containing byproducts) and neutralize acidic/basic residues before disposal .
- Emergency Protocols : For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when analyzing derivatives of this compound?
- Methodological Answer :
- Comparative Analysis : Cross-validate NMR/IR data with computational simulations (e.g., density functional theory (DFT) for predicting chemical shifts) .
- X-ray Crystallography : Use SHELX software for single-crystal structure determination to resolve ambiguities in stereochemistry or substituent positioning .
- Isomer Identification : Employ chiral HPLC or polarimetry to distinguish enantiomers, especially if synthetic routes yield racemic mixtures .
Q. What computational strategies are effective in predicting the physicochemical properties and reactivity of this compound?
- Methodological Answer :
- Quantum Chemical Modeling : Use Gaussian or ORCA software to calculate electrostatic potential maps, HOMO-LUMO gaps, and Fukui indices for reactivity hotspots .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility and stability under physiological conditions .
- QSPR/QSAR : Train machine learning models on datasets of similar ethanolamine derivatives to predict logP, pKa, and bioavailability .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?
- Methodological Answer :
- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at the 4-fluorophenoxy or ethan-1-ol positions to assess β2-adrenoceptor selectivity .
- In Vitro Assays : Test derivatives in cAMP accumulation assays using HEK-293 cells expressing β-adrenoceptors to quantify agonist/antagonist activity .
- Metabolic Stability : Use liver microsome models to evaluate oxidative degradation and identify metabolically resistant analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
